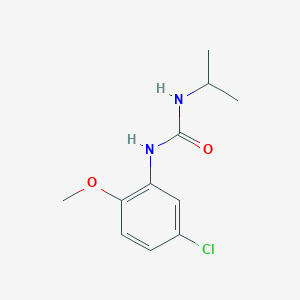![molecular formula C22H27N3O3 B5296486 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5296486.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as APB, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective agonist for the dopamine D2 receptor and has been shown to have effects on various physiological and biochemical processes.
作用機序
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide acts as a selective agonist for the dopamine D2 receptor. When N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide binds to the dopamine D2 receptor, it activates a signaling pathway that leads to the release of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of various physiological and biochemical processes. The activation of the dopamine D2 receptor by N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide leads to an increase in dopamine release, which can have various effects on the body.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been shown to have various biochemical and physiological effects. One of the main effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is the activation of the dopamine D2 receptor, which leads to an increase in dopamine release. This increase in dopamine release can have various effects on the body, including the regulation of reward, motivation, and movement. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has also been shown to have effects on the function of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, attention, and working memory.
実験室実験の利点と制限
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has several advantages for use in lab experiments. One of the main advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the effects of dopamine D2 receptor activation without the interference of other receptors. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is its solubility in water. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is only slightly soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide. One direction is to study the effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide on other physiological and biochemical processes. While N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is known to activate the dopamine D2 receptor, it is possible that it may have effects on other receptors or signaling pathways. Another direction is to study the effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide in animal models of neurological disorders. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research is needed to understand its potential applications in these disorders. Finally, there is a need for the development of more water-soluble analogs of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide, which would make it easier to use in aqueous solutions.
合成法
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps. The first step is the reaction of 4-nitrophenylpropyl ether with 4-acetamidobenzaldehyde in the presence of potassium carbonate and methanol. This reaction produces 4-(4-acetyl-1-piperazinyl)benzaldehyde. The second step involves the reaction of the product from the first step with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. This reaction produces N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide. The final step involves the reaction of the product from the second step with propyl magnesium bromide in the presence of tetrahydrofuran. This reaction produces N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been used in various scientific research studies to understand its effects on different physiological and biochemical processes. One of the main applications of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is in the study of dopamine D2 receptors. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been shown to selectively activate dopamine D2 receptors, which are involved in the regulation of reward, motivation, and movement. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has also been used to study the effects of dopamine D2 receptor activation on the function of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, attention, and working memory.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-16-28-19-10-8-18(9-11-19)22(27)23-20-6-4-5-7-21(20)25-14-12-24(13-15-25)17(2)26/h4-11H,3,12-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIDLYRQFIGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(2-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5296418.png)
![5-amino-3-{1-cyano-2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5296423.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5296440.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5296442.png)
![4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5296450.png)
![5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296453.png)
![N-methyl-N'-(5-methylisoxazol-3-yl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanediamide](/img/structure/B5296459.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296463.png)
![5-fluoro-2-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5296471.png)
![2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5296480.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5296496.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5296497.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296514.png)